2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2S-cis)-
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Overview
Description
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2S-cis)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinone ring, an amino group, a hydroxymethyl group, and an oxathiolan ring. The (2S-cis) configuration indicates the specific spatial arrangement of the atoms in the molecule, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2S-cis)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Ring: This can be achieved through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or primary amines.
Formation of the Oxathiolan Ring: This step involves the cyclization of a suitable diol or thiol precursor under acidic or basic conditions.
Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions, typically using formaldehyde or other hydroxymethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2S-cis)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Ammonia, primary amines, and other nucleophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2S-cis)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2S-cis)- involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-cis)-: This compound has a similar structure but with a different spatial arrangement of atoms, which can affect its chemical and biological properties.
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-ethyl-, (2S-cis)-:
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2S-cis)- lies in its specific combination of functional groups and spatial arrangement, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific research and industrial applications.
Properties
CAS No. |
137623-41-7 |
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Molecular Formula |
C9H13N3O3S |
Molecular Weight |
243.29 g/mol |
IUPAC Name |
4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O3S/c1-5-2-12(9(14)11-8(5)10)6-4-16-7(3-13)15-6/h2,6-7,13H,3-4H2,1H3,(H2,10,11,14)/t6-,7+/m1/s1 |
InChI Key |
ZQVQEBGUQLDSPM-RQJHMYQMSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2CS[C@H](O2)CO |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CSC(O2)CO |
Origin of Product |
United States |
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